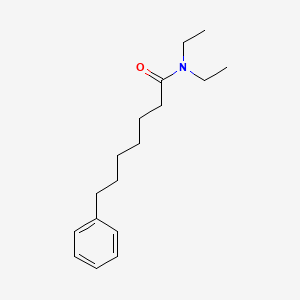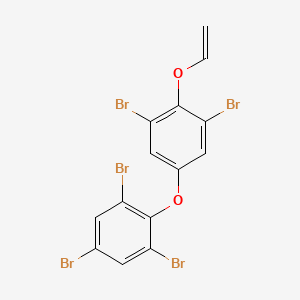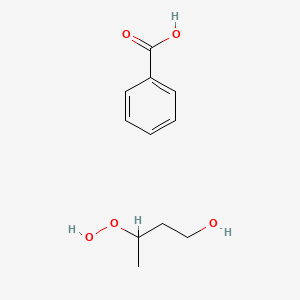![molecular formula C13H17N B14224108 Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]- CAS No. 504433-37-8](/img/structure/B14224108.png)
Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridines are a class of organic compounds characterized by a three-membered ring containing one nitrogen atom. The compound “Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-” is a derivative of aziridine, featuring specific substituents that may influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the cyclization of amino alcohols or the reaction of imines with carbenes
Industrial Production Methods
Industrial production of aziridines often involves catalytic processes and optimized reaction conditions to achieve high yields and purity. The specific methods for producing “Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-” would depend on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridines can undergo various chemical reactions, including:
Oxidation: Conversion to aziridine N-oxides.
Reduction: Formation of amines.
Substitution: Nucleophilic substitution at the nitrogen atom.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of aziridines typically yields aziridine N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Aziridines and their derivatives have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of aziridines often involves the formation of reactive intermediates that can interact with nucleophiles. The specific molecular targets and pathways depend on the structure of the aziridine derivative and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyleneimine: A simpler aziridine with a similar three-membered ring structure.
Aziridine-2-carboxylic acid: An aziridine derivative with a carboxyl group.
Uniqueness
The compound “Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-” is unique due to its specific substituents, which may confer distinct chemical properties and reactivity compared to other aziridines.
Eigenschaften
CAS-Nummer |
504433-37-8 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-[(1S)-1-phenylethyl]-2-propan-2-ylideneaziridine |
InChI |
InChI=1S/C13H17N/c1-10(2)13-9-14(13)11(3)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3/t11-,14?/m0/s1 |
InChI-Schlüssel |
NWXBEKDYLKZCDA-ZSOXZCCMSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2CC2=C(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC2=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
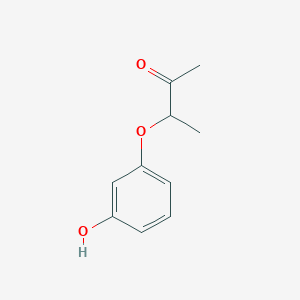




![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
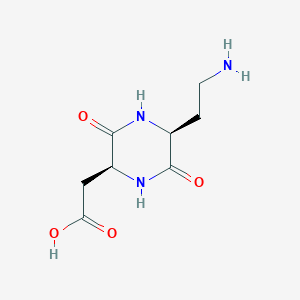
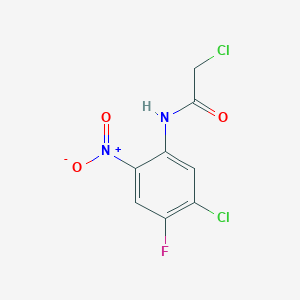
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)
